

Synthesis of 2'-Oxoquinine: A Laboratory-Scale Protocol

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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963

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Application Notes

2'-Oxoquinine, also known as quininone, is a ketone derivative of the cinchona alkaloid quinine. The selective oxidation of the secondary alcohol at the C-9 position of quinine to a carbonyl group yields this compound. While quinine itself is a well-known antimalarial drug, its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents and as chiral catalysts in asymmetric synthesis. The protocol described herein outlines a laboratory-scale synthesis of **2'-oxoquinine** from quinine using an Oppenauer-Woodward oxidation. This method is advantageous for its selectivity towards the oxidation of the secondary alcohol without affecting other functional groups within the quinine molecule.

Experimental Protocol: Oppenauer-Woodward Oxidation of Quinine

This protocol is based on the established Woodward modification of the Oppenauer oxidation, which utilizes a strong base and a ketone as a hydride acceptor, proving effective for substrates like quinine where traditional aluminum-based catalysts may be less efficient due to coordination with the basic nitrogen atom^[1].

Materials:

- Quinine (anhydrous)
- Benzophenone
- Potassium tert-butoxide (t-BuOK)
- Toluene (anhydrous)
- 2 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

- Round-bottom flask with a reflux condenser
- Magnetic stirrer with heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzophenone (2.0 equivalents) in anhydrous toluene.
- Reagent Addition: While stirring, carefully add potassium tert-butoxide (2.0 equivalents) to the solution. Heat the mixture to reflux until the solution develops a characteristic color, indicating the formation of the benzophenone ketyl radical anion.
- Substrate Addition: In a separate flask, dissolve anhydrous quinine (1.0 equivalent) in a minimal amount of warm anhydrous toluene.
- Reaction: Add the warm quinine solution to the refluxing benzophenone-potassium tert-butoxide mixture. Continue to reflux the reaction mixture for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M HCl to remove any unreacted quinine and other basic impurities, followed by saturated NaHCO_3 solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **2'-oxoquinine** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

A summary of the reactants and expected product information is provided in the table below. Specific yield and purity data for this exact protocol are not widely reported in the literature; therefore, empirical determination is necessary.

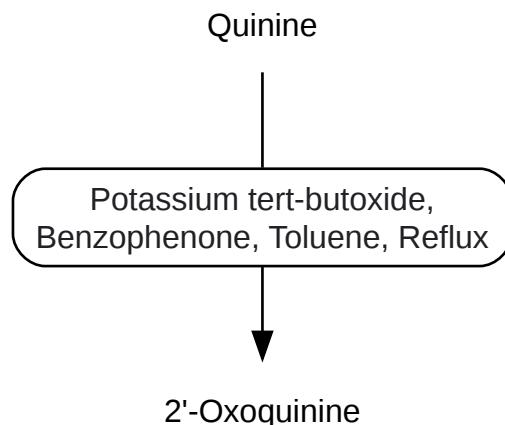
Compound	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalents	Yield (%)	Purity (%)
Quinine	C ₂₀ H ₂₄ N ₂ O ₂	324.42	1.0	-	>98% (starting)
Benzophenone	C ₁₃ H ₁₀ O	182.22	2.0	-	-
Potassium tert-butoxide	C ₄ H ₉ KO	112.21	2.0	-	-
2'-Oxoquinine	C ₂₀ H ₂₂ N ₂ O ₂	322.40	-	Not Reported	Not Reported

Characterization Data

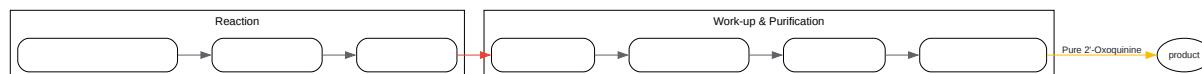
Detailed experimental characterization data for **2'-oxoquinine** is not readily available in the searched literature. The expected mass spectrometry and predicted nuclear magnetic resonance (NMR) data are as follows:

- Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ for **2'-oxoquinine** (C₂₀H₂₂N₂O₂) would be approximately m/z 323.17.
- ¹H and ¹³C NMR: Specific chemical shift data for **2'-oxoquinine** are not available in the cited literature. Characterization would require comparison to the spectra of the starting material, quinine, noting the disappearance of the C-9 alcohol proton and a downfield shift of the adjacent carbons, along with the appearance of a ketone signal in the ¹³C NMR spectrum (typically in the range of 190-220 ppm).

Visualizations

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Caption: Oppenauer-Woodward oxidation of quinine to **2'-oxoquinine**.

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Caption: Experimental workflow for the synthesis of **2'-oxoquinine**.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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